4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
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Overview
Description
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is a nucleoside derivative. This compound is characterized by its complex structure, which includes a triazinone ring and a ribofuranosyl moiety protected by a disiloxane group. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves multiple stepsThe disiloxane protection is added in the final steps to ensure the stability of the compound during subsequent reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically results in the corresponding reduced forms .
Scientific Research Applications
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,8-naphthalimide: Known for its anion binding properties.
2,3,5,6-Tetrakis(amino)-benzoquinone: Used in various chemical applications.
Siloxane-protected nucleosides: Similar in structure but differ in specific functional groups and applications.
Uniqueness
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one stands out due to its unique combination of a triazinone ring and a ribofuranosyl moiety protected by a disiloxane group. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H38N4O6Si2 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-1,3,5-triazin-2-one |
InChI |
InChI=1S/C20H38N4O6Si2/c1-11(2)31(12(3)4)27-9-15-17(29-32(30-31,13(5)6)14(7)8)16(25)18(28-15)24-10-22-19(21)23-20(24)26/h10-18,25H,9H2,1-8H3,(H2,21,23,26)/t15-,16+,17?,18-/m1/s1 |
InChI Key |
VAGZMBQFNHKEMT-UJJTZGENSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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